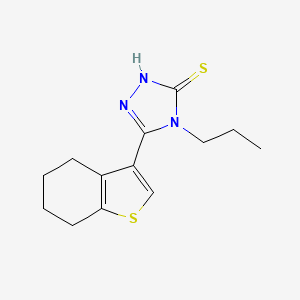

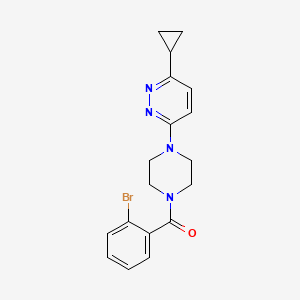

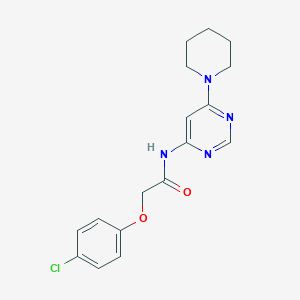

![molecular formula C19H20N2O2S2 B2490838 1-(4-乙基苯基)-3-苯基四氢-1H-噻吩并[3,4-d]咪唑-2(3H)-硫酮 5,5-二氧化物 CAS No. 713507-32-5](/img/structure/B2490838.png)

1-(4-乙基苯基)-3-苯基四氢-1H-噻吩并[3,4-d]咪唑-2(3H)-硫酮 5,5-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[3,4-d]imidazole derivatives generally involves multi-step chemical reactions that start from readily available precursors. The synthesis pathways can vary significantly depending on the desired substitution pattern on the thieno[3,4-d]imidazole core. For instance, compounds related to the class of interest have been synthesized through reactions involving thiophene derivatives and imidazole moieties under specific conditions to ensure the formation of the thieno[3,4-d]imidazole ring (Durai Karthik et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), as well as X-ray crystallography for solid-state structures. The thieno[3,4-d]imidazole core imparts a planar structure to the molecule, facilitating π-π interactions and potential stacking in the crystal lattice, which could be of interest for materials science applications (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Reactions and Properties

Chemically, the thieno[3,4-d]imidazole derivatives are reactive towards electrophiles and nucleophiles, depending on the substitution pattern on the heterocycle. They can undergo various organic transformations, including alkylation, acylation, and sulfonation, which allow for the introduction of diverse functional groups into the molecule (A. Klásek et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of substituents on the thieno[3,4-d]imidazole core can significantly affect these properties, making them more or less suitable for specific applications.

Chemical Properties Analysis

Chemically, thieno[3,4-d]imidazole derivatives exhibit a range of properties, including but not limited to, acting as ligands for metal complexes, exhibiting fluorescence, and participating in hydrogen bonding interactions due to the presence of nitrogen atoms in the imidazole ring. These properties make them valuable in fields like catalysis, materials science, and as probes in chemical biology (M. Koparır et al., 2013).

For detailed synthesis procedures, molecular and crystal structure analyses, as well as comprehensive studies on the chemical reactions and properties of thieno[3,4-d]imidazole derivatives, the following references provide valuable insights:

- (Durai Karthik et al., 2016)

- (I. Wawrzycka-Gorczyca & A. Siwek, 2011)

- (A. Klásek et al., 2010)

- (M. Koparır et al., 2013).

科学研究应用

抑制多巴胺β-羟化酶

1-(2-噻吩烷基)咪唑-2(3H)-硫酮,一种相关化合物,显示出显著的多巴胺β-羟化酶(DBH)抑制作用。这些化合物,包括类似物如1-[2-(2-噻吩)乙基]咪唑-2(3H)-硫酮,显示出在调节神经递质水平方面的潜力,这可能会影响血压调节 (J. McCarthy et al., 1990)。

金属有机框架中的光物理性质

基于三噻吩的咪唑化合物展示出有趣的光物理性质。一项关注这些化合物在金属有机框架(MOFs)中的发光和磁性行为的研究突显了它们在材料科学和光子学中的潜力 (Weiran Wang et al., 2021)。

相关化合物的合成

对各种噻吩和咪唑衍生物(如1-苯基-3H-噻吩并[3,4-b][1]苯并噻吩-3-硫酮-9,9-二氧化物)的合成研究提供了有关化学途径的见解,这些途径可能与开发具有类似结构的新化合物相关 (K. Buggle et al., 1983)。

光电化学应用

基于噻吩[3,4-d]咪唑的有机敏化剂已被合成用于光电化学电池。它们的性质,包括光吸收和电化学行为,对于可再生能源和光伏设备的应用是有前景的 (Durai Karthik et al., 2016)。

胃H+/K(+)-ATP酶抑制

与所讨论的化学物质结构相关的2-[(2-吡啶甲基)亚砜基]噻吩咪唑已显示出作为胃H+/K(+)-ATP酶抑制剂的潜力。这类化合物,包括沙维普拉唑,可能为治疗与胃酸分泌相关的疾病提供新的治疗途径 (K. Weidmann et al., 1992)。

属性

IUPAC Name |

3-(4-ethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-2-14-8-10-16(11-9-14)21-18-13-25(22,23)12-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOPMBSEOGYJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)